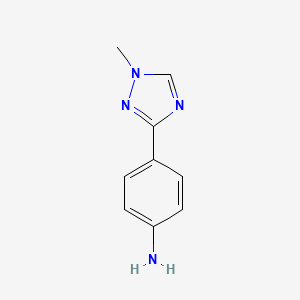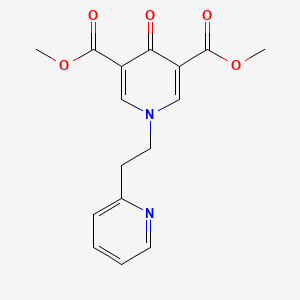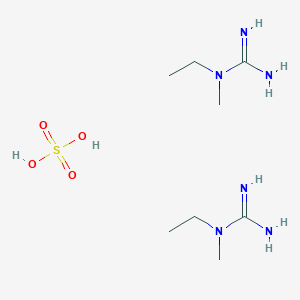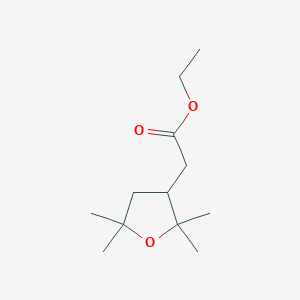
Ethyl 2-(2,2,5,5-tetramethyloxolan-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2,2,5,5-tetramethyloxolan-3-yl)acetate is a chemical compound with the CAS Number: 59056-42-7 . It has a molecular weight of 214.3 and its IUPAC name is ethyl 2-(2,2,5,5-tetramethyltetrahydrofuran-3-yl)acetate . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for Ethyl 2-(2,2,5,5-tetramethyloxolan-3-yl)acetate is 1S/C12H22O3/c1-6-14-10(13)7-9-8-11(2,3)15-12(9,4)5/h9H,6-8H2,1-5H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
Ethyl 2-(2,2,5,5-tetramethyloxolan-3-yl)acetate is a liquid at room temperature . The compound has a molecular weight of 214.30 . Unfortunately, specific physical and chemical properties like boiling point, melting point, and solubility were not available from my web search.Aplicaciones Científicas De Investigación
Synthesis of Organic Compounds
A significant application of Ethyl 2-(2,2,5,5-tetramethyloxolan-3-yl)acetate is observed in the synthesis of organic compounds. For example, the compound is involved in the synthesis of aryloxadiazolylacetic acids and their derivatives, known for their anti-inflammatory and analgesic activities. The synthesis involves acylation and thermal degradation steps to produce the desired compounds efficiently (L. Janda, 2001).
Coordination Polymers and Material Science
Ethyl 2-(2,2,5,5-tetramethyloxolan-3-yl)acetate derivatives are utilized in creating coordination polymers. For instance, isomeric compounds derived from this chemical have been used as multi-dentate ligands in the synthesis of coordination polymers with transition-metal ions. These polymers have potential applications in various fields, including material science and catalysis (Bin Hu et al., 2016).
Green Chemistry and Polymerization
The substance is also relevant in green chemistry, particularly in the polymerization of 2-oxazoline derivatives. A study reported the polymerization of 2-ethyl-2-oxazoline (EtOx) in ethyl acetate, replacing less environmentally friendly solvents. This advancement is significant for biomedical applications, emphasizing pharmaceutical compatibility and environmental safety (Maarten Vergaelen et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
Propiedades
IUPAC Name |
ethyl 2-(2,2,5,5-tetramethyloxolan-3-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-6-14-10(13)7-9-8-11(2,3)15-12(9,4)5/h9H,6-8H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVBSPQFHKAZPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CC(OC1(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

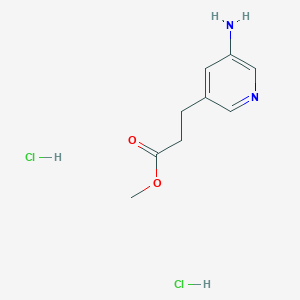
![1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride](/img/structure/B1430418.png)
![N1-(1-Benzyl-3-hydroxy-5-phenyl-4-{[(1,3-thiazol-5-ylmethoxy)carbonyl]amino}pentyl)-N2-{[[(5-isopropyl-1,3-thiazol-2-yl)methyl](methyl)amino]carbonyl}valinamide](/img/structure/B1430419.png)


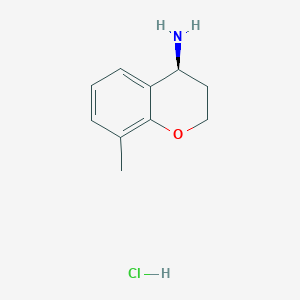

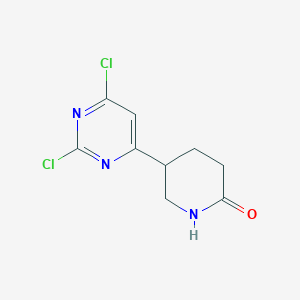
![3-(1-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperidin-4-yl)oxazolidin-2-one](/img/structure/B1430431.png)
